molecular formula C19H19Cl2NO B1359472 2,3-Dichloro-4'-piperidinomethyl benzophenone CAS No. 898775-53-6

2,3-Dichloro-4'-piperidinomethyl benzophenone

Cat. No.: B1359472
CAS No.: 898775-53-6
M. Wt: 348.3 g/mol
InChI Key: CULQUMAUEZNTJB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-Dichloro-4’-piperidinomethyl benzophenone typically involves the acylation of a chlorinated benzene derivative with a piperidinomethyl benzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a suitable solvent like dichloromethane . The reaction conditions often require low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product.

Chemical Reactions Analysis

2,3-Dichloro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dichloro-4’-piperidinomethyl benzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as opioid receptors in the nervous system. The piperidinomethyl group enhances its binding affinity to these receptors, leading to analgesic effects. The compound’s interaction with these receptors triggers a cascade of intracellular signaling pathways that result in pain relief.

Comparison with Similar Compounds

2,3-Dichloro-4’-piperidinomethyl benzophenone is structurally similar to other benzophenone derivatives, such as:

The uniqueness of 2,3-Dichloro-4’-piperidinomethyl benzophenone lies in its piperidinomethyl group, which imparts specific pharmacological properties, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(2,3-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO/c20-17-6-4-5-16(18(17)21)19(23)15-9-7-14(8-10-15)13-22-11-2-1-3-12-22/h4-10H,1-3,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULQUMAUEZNTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642710
Record name (2,3-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-53-6
Record name (2,3-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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